molecular formula C16H23N3O3 B1328825 [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid CAS No. 1142212-05-2

[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid

Cat. No.: B1328825
CAS No.: 1142212-05-2
M. Wt: 305.37 g/mol
InChI Key: VOTIOZDNOYDOCG-UHFFFAOYSA-N
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Description

[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is a complex organic compound that features a diazepane ring, a phenyl group, and an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid typically involves multiple steps. One common method is the reductive amination of the corresponding aminoketone. This process can be catalyzed by imine reductases, which facilitate the intramolecular asymmetric reductive amination to form the diazepane ring .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. The use of engineered enzymes, such as mutant imine reductases, can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The diazepane ring can interact with receptors or enzymes, modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the amino acetic acid moiety can participate in hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is unique due to its combination of a diazepane ring, phenyl group, and amino acetic acid moiety

Properties

IUPAC Name

2-(N-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-17-8-5-9-18(11-10-17)15(20)12-19(13-16(21)22)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTIOZDNOYDOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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